4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is an organic compound characterized by the presence of a tetrazole ring, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound is classified as an amino acid derivative due to its carboxylic acid and amine functional groups. Its molecular formula is , and it has a molecular weight of 156.14 g/mol.
The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid can be approached through various methods. One effective method involves a one-pot multi-component reaction, which allows for the efficient synthesis of tetrazole derivatives. This method typically utilizes sodium azide and various aldehydes or ketones under specific conditions such as microwave irradiation or in the presence of catalysts like iron oxide nanoparticles to enhance yields .
In a typical synthesis route, a combination of an aldehyde, malononitrile, and sodium azide undergoes a [3+2] cycloaddition reaction to form the tetrazole ring. The reaction conditions can be optimized for temperature and time to achieve maximum yield. For instance, utilizing microwave-assisted techniques can significantly reduce reaction times while improving product yields .
The molecular structure of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid features a butanoic acid chain attached to a tetrazole moiety. The tetrazole ring consists of four nitrogen atoms and one carbon atom arranged in a five-membered ring structure.
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include sodium azide for substitutions and various oxidizing agents for oxidation processes. These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid primarily involves its interaction with biological targets such as enzymes and receptors. The tetrazole moiety provides bioisosteric properties that enable it to mimic carboxylic acids in biochemical pathways.
Upon administration or incorporation into biological systems, the compound may interact with specific receptors or enzymes involved in metabolic processes. This interaction can lead to various biological effects depending on the target site.
Research indicates that tetrazole derivatives exhibit a range of pharmacological activities including antibacterial and anticancer properties due to their ability to modulate enzyme activity .
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid is typically a white crystalline solid at room temperature. Its melting point and solubility characteristics are crucial for its application in pharmaceuticals.
The chemical properties include:
Relevant data indicates that this compound exhibits high nitrogen content which is beneficial for applications requiring energetic materials .
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid has several applications across various scientific fields:
The tetrazole ring system—a five-membered heterocycle comprising four nitrogen atoms and one carbon atom—has emerged as a privileged scaffold in rational drug design due to its unique physicochemical properties and versatile biological activities. Functioning as a metabolically stable bioisostere for carboxylic acid groups, the tetrazole moiety offers significant advantages in drug development, including enhanced lipophilicity, improved bioavailability, and resistance to enzymatic degradation. The tetrazole ring exhibits pKa values (4.5–4.9) remarkably similar to carboxylic acids (4.2–4.4), enabling it to mimic carboxylate groups in molecular recognition while providing superior pharmacokinetic properties. This isosteric replacement strategy has yielded clinically significant drugs across therapeutic areas, particularly in cardiovascular medicine where tetrazole-containing angiotensin II receptor blockers (ARBs) demonstrate optimized receptor binding and metabolic stability [1] [4].
The biological significance of tetrazole derivatives extends beyond bioisosterism. Structural investigations reveal that tetrazole-containing compounds exhibit potent antifungal activity against clinically relevant pathogens. For instance, 2,5-disubstituted tetrazoles bearing benzothiazole or benzoxazole moieties demonstrate exceptional activity against Candida albicans, achieving 99.00% cell inhibition at concentrations as low as 0.0313 µg/mL. Crucially, these compounds maintain selectivity by showing minimal toxicity toward invertebrate hosts (Galleria mellonella), highlighting their potential as safe antifungal agents [1] [7]. Similarly, hybrid molecules incorporating both tetrazole and triazole pharmacophores exhibit broad-spectrum antifungal activity against Candida species (C. albicans, MIC 0.25 µg/mL; C. parapsilosis, MIC 0.125 µg/mL) and Cryptococcus neoformans (MIC 0.125 µg/mL), outperforming reference drugs like fluconazole while avoiding problematic drug-drug interactions mediated by human CYP3A4 inhibition [1].
Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Moieties
Property | Carboxylic Acid | Tetrazole |
---|---|---|
pKa range | 4.2–4.4 | 4.5–4.9 |
Hydrogen bonding capacity | Moderate | High |
Metabolic susceptibility | High (conjugation) | Low (resistant) |
Lipophilicity (log P) | Lower | Higher |
Bioisosteric efficiency | Reference | High (>80% cases) |
The medicinal exploitation of tetrazole chemistry spans over five decades, beginning with seminal discoveries in the late 20th century. The 1980s witnessed a paradigm shift with the development of non-biphenyl tetrazole derivatives as antihypertensive agents, exemplified by telmisartan—a carboxylic acid-containing ARB that paradoxically demonstrated superior receptor affinity compared to its tetrazole analogs. This period also saw SmithKline Beecham's innovative structural refinement of imidazole-based scaffolds, culminating in eprosartan, which featured a trans-5-acrylic acid chain extension that enhanced angiotensin II receptor binding affinity by 40,000-fold over early leads [1].
The 21st century ushered in an era of structural diversification and mechanistic exploration. Research expanded beyond cardiovascular applications to investigate tetrazole derivatives as anticancer agents. Novel tetrazole derivatives of 3,3'-dimethoxybenzidine (o-dianisidine) demonstrated selective cytotoxicity against diverse cancer cell lines (melanoma HTB-140, lung adenocarcinoma A549, cervical HeLa, colorectal SW620) while sparing normal keratinocytes (HaCaT). These compounds achieved IC₅₀ values in the low micromolar range (5–40 µM) and exhibited selectivity indices exceeding 1.5 for melanoma and colorectal cancer cell lines. Mechanistically, they induced apoptosis through Bcl-2 protein suppression—a key regulator of cancer cell survival—with one derivative (compound 5) causing a "dramatic loss of Bcl-2 protein expression" in treated cells [5]. Concurrently, antifungal research advanced with optimized 2,5-disubstituted tetrazoles that maintained efficacy against azole-resistant Candida strains while demonstrating favorable toxicity profiles in Galleria mellonella models [7].
Table 2: Historical Milestones in Tetrazole-Based Drug Development
Decade | Development | Therapeutic Area |
---|---|---|
1980s | Non-biphenyl tetrazole derivatives (telmisartan) | Cardiovascular |
1990s | Biphenyl tetrazole ARBs (valsartan analogs) | Hypertension |
2000s | Tetrazole-azole hybrids for antifungal therapy | Infectious Diseases |
2010s | Tetrazole-dianisidine hybrids for cancer therapy | Oncology |
2020s | Dual tetrazole-carboxylic acid scaffolds | Multifunctional Agents |
The strategic integration of carboxylic acid and tetrazole moieties within a single molecular architecture represents a sophisticated approach to multitarget ligand design and pharmacokinetic optimization. These hybrid scaffolds exploit complementary physicochemical properties while enabling unique binding interactions with biological targets. The compound 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid exemplifies this approach, featuring a tetrazole ring separated from a terminal carboxylic acid by a flexible butyric acid spacer. This molecular arrangement provides conformational flexibility and dual ionization capacity, allowing simultaneous interactions with distinct binding pockets in target proteins [2] [3].
Advanced derivatives of this scaffold demonstrate remarkable pharmacological potential. The structurally complex molecule (S)-4-{3-[(S)-3-carboxy-1-(1H-tetrazol-5-yl)-propyl]-ureido}-4-(1H-tetrazol-5-yl)-butyric acid (PubChem CID: 11405975) incorporates dual tetrazole units alongside a dicarboxylic acid system connected through a urea linker. This arrangement creates a highly polarized yet balanced molecular topology capable of multipoint target engagement. Similarly, pharmaceutical metabolites like despentanoylvalsartan ((2S)-3-methyl-2-[[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid) retain both tetrazole and carboxylic acid functionalities while eliminating the parent drug's acyl moiety, resulting in active molecules with optimized distribution profiles [3] [6].
The synergistic effects of these hybrid systems extend beyond simple additive pharmacology. Molecular modeling reveals that the spatial separation between ionizable groups (typically 6–10 bond lengths) mimics endogenous ligand architectures, enabling optimal interactions with G-protein-coupled receptors and enzymatic active sites. Additionally, the carboxylic acid component can serve as a prodrug enabler—N-acylation of the tetrazole ring generates lipophilic, bioreversible prodrugs with enhanced membrane permeability. This strategy dramatically improved the oral bioavailability of the angiotensin II antagonist BMS-183920 from 11% (diacid form) to 37% (tetrazole-protected prodrug), whereas carboxylic acid protection yielded only 26% bioavailability, underscoring the tetrazole's critical role in absorption [1].
Table 3: Representative Carboxylic Acid-Tetrazole Hybrid Compounds
Compound Name | Molecular Features | Biological Application |
---|---|---|
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid | Butanoic spacer, monofunctional | Synthetic intermediate |
(S)-4-{3-[(S)-3-Carboxy-1-(1H-tetrazol-5-yl)propyl]ureido}-4-(1H-tetrazol-5-yl)butyric acid | Dual tetrazole, urea linker, dicarboxylic acid | Multitarget therapeutic candidate |
Despentanoylvalsartan | Biphenyl-tetrazole, valine moiety | Active metabolite of antihypertensive |
2-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)butanoic acid | N-methylated tetrazole, chiral center | Chiral building block |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: